molecular formula C7H9NO3 B1584273 Ethyl 4-methyloxazole-5-carboxylate CAS No. 20485-39-6

Ethyl 4-methyloxazole-5-carboxylate

Cat. No. B1584273
CAS RN: 20485-39-6
M. Wt: 155.15 g/mol
InChI Key: XNMORZSEENWFLI-UHFFFAOYSA-N
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Patent
US06063778

Procedure details

To ethyl-2-chloroacetoacetate(5.6 g) was added formamide(4.6 g). The reaction mixture was stirred at 120° C. for 12 hours, cooled to 0° C. and aqueous potassium carbonate was added thereto. The mixture was extracted with benzene, dried with anhydrous magnesium sulfate, and concentrated in vacuo to obtain the target product(2.1 g).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH:5](Cl)[C:6]([CH3:8])=O)[CH3:2].[CH:11]([NH2:13])=[O:12].C(=O)([O-])[O-].[K+].[K+]>>[CH2:1]([O:3][C:4]([C:5]1[O:12][CH:11]=[N:13][C:6]=1[CH3:8])=[O:10])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C)OC(C(C(=O)C)Cl)=O
Name
Quantity
4.6 g
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=CO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.